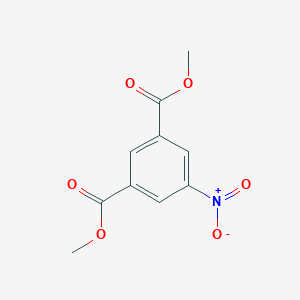
Dimethyl 5-nitroisophthalate
Cat. No. B082987
Key on ui cas rn:
13290-96-5
M. Wt: 239.18 g/mol
InChI Key: GGTSJKFPGKFLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07244864B2
Procedure details


5-Nitro-1,3-benzenedicarboxylic acid dimethyl ester (95.7 g, 0.4 mol) and 5% Pd/C (8 g) are loaded into a 2 L hydrogenation vessel equipped with a thermometer and a mechanical stirrer, that contains methanol (0.8 L) and 2M HCl (0.3 L; 0.6 mol). The obtained suspension is maintained under mechanical stirring and purged with nitrogen washings, at the end of which the hydrogenation reaction is carried out at a temperature comprised between 45 and 55° C. The reaction is complete in 2 hours. A nitrogen flow is then passed through the reaction vessel to wash out any hydrogen gas, the catalyst is filtered off and the obtained solution is evaporated under vacuum to yield a solid residue. The obtained product is loaded into a 5 L vessel, equipped with a mechanical stirrer, and containing deionized water (3 L) and 34% HCl (0.1 L). The obtained suspension is filtered from the insoluble residue and 2M NaOH is added to the filtrate up to pH 10. The solid product that crystallizes out is recovered by filtration, washed with deionized water and dried under vacuum in the presence of P2O5 yielding the compound of the title (77.0 g; 0.368 mol, yield: 92%).
Quantity
95.7 g
Type
reactant
Reaction Step One






Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:6]=1)=[O:4].CO.Cl>[Pd].O>[CH3:17][O:16][C:14]([C:7]1[CH:8]=[C:9]([NH2:11])[CH:10]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:6]=1)=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
95.7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
0.8 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0.3 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under mechanical stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer and a mechanical stirrer, that
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The obtained suspension is maintained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen washings, at the end of which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hydrogenation reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
comprised between 45 and 55° C
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash out any hydrogen gas
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained solution is evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a solid residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained product is loaded into a 5 L vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The obtained suspension is filtered from the insoluble residue and 2M NaOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the filtrate up to pH 10
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid product that crystallizes out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with deionized water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried under vacuum in the presence of P2O5 yielding the compound of the title (77.0 g; 0.368 mol, yield: 92%)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
